molecular formula C20H19N3O2S B5694989 N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B5694989
M. Wt: 365.5 g/mol
InChI Key: TWLIDBVZRSMPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a quinazolinone derivative characterized by a prop-2-en-1-yl (allyl) group at the 3-position of the quinazolinone core and a benzyl-substituted acetamide linked via a sulfanyl bridge at the 2-position.

Properties

IUPAC Name

N-benzyl-2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-12-23-19(25)16-10-6-7-11-17(16)22-20(23)26-14-18(24)21-13-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLIDBVZRSMPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the quinazolinone core with prop-2-en-1-yl halides or sulfonates in the presence of a base.

    Attachment of the Sulfanylacetamide Group: This can be done by reacting the intermediate with thiol-containing acetamide derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological assays, including antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfanylacetamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation or microbial growth.

Comparison with Similar Compounds

3-Position Substituents

  • Prop-2-en-1-yl (allyl) group : The allyl group in the target compound contrasts with bulkier substituents in analogues. For example, compound I () features a phenethyl chain at the 3-position, enhancing π-π stacking interactions due to its aromaticity, while K284-4971 () includes a benzyl group, increasing molecular weight (C₂₉H₃₀N₄O₂S) and steric bulk.
  • Sulfamoylphenethyl substituents : In compound 12 (), a 4-sulfamoylphenethyl group at the 3-position improves human carbonic anhydrase I (hCA I) inhibition (KI = 548.6 nM) compared to the allyl group, suggesting sulfonamide moieties enhance target binding .

2-Position Sulfanyl-Acetamide Linkage

  • N-substituent variations :
    • N-phenylacetamide (e.g., compound 5 , ) exhibits a high melting point (269°C) and yield (87%), attributed to strong intermolecular interactions.
    • N-fluorophenyl/fluorobenzyl groups : In compound 12 (N-4-fluorophenyl) vs. compound 18 (N-4-fluorobenzyl), the fluorophenyl group enhances hCA I inhibition (KI = 548.6 vs. 2048 nM), indicating aryl groups outperform benzyl derivatives in this context .

Enzyme Inhibition

  • hCA I/II Inhibition :
    • N-acetamide vs. N-propanamide : Acetamide derivatives (e.g., compound 11 , KI = 726.4 nM) show superior hCA I inhibition to propanamide analogues (e.g., compound 20 , KI = 3628 nM), emphasizing the acetamide moiety’s critical role .
    • Sulfamoylphenyl vs. allyl groups : Sulfamoylphenyl-substituted compounds (e.g., compound 5 , ) likely exhibit stronger enzyme inhibition than the allyl-substituted target compound, though direct data are unavailable.

Antimicrobial Activity

  • Compound I (), with an isoindole group and phenethyl chain, demonstrates antimicrobial activity attributed to planar quinazolinone-isoindole interactions and C–H···O bonding . The target compound’s allyl group may reduce such interactions compared to bulkier substituents.

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP Melting Point (°C) Water Solubility (μg/mL) Key Substituents
Target Compound 401.49 3.134 N/A N/A Allyl, benzyl
Compound 5 ~450* N/A 269.0 N/A Sulfamoylphenyl, N-phenyl
Compound 12 ~500* N/A N/A N/A Sulfamoylphenethyl, 4-fluorophenyl
K284-4971 498.65 N/A N/A N/A Benzyl, piperidin-1-yl
Compound 346.40 N/A N/A 48.9 (pH 7.4) Benzodioxin, triazolyl

*Estimated based on structural analogs.

  • Solubility Trends : The benzodioxin-containing compound in shows moderate solubility (48.9 μg/mL), while sulfamoylphenyl derivatives () likely have lower solubility due to higher molecular weight and crystallinity (e.g., compound 8, m.p. 315.5°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.